molecular formula C12H17FO2 B7975845 1-(4-Butoxy-3-fluorophenyl)ethanol

1-(4-Butoxy-3-fluorophenyl)ethanol

Cat. No.: B7975845
M. Wt: 212.26 g/mol
InChI Key: MXZANZLLIQXQDH-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-fluorophenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety

Preparation Methods

The synthesis of 1-(4-Butoxy-3-fluorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxy-3-fluorobenzaldehyde with a suitable reducing agent to yield the desired ethanol derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. This approach allows for better control over reaction parameters and scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Butoxy-3-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivative. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane derivative. Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(4-butoxy-3-fluorophenyl)acetaldehyde, while reduction may produce 1-(4-butoxy-3-fluorophenyl)ethane.

Scientific Research Applications

1-(4-Butoxy-3-fluorophenyl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It may have applications in the treatment of certain diseases or conditions due to its unique chemical properties.

    Industry: The compound is used in the development of new materials and products. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

1-(4-Butoxy-3-fluorophenyl)ethanol can be compared with other similar compounds, such as:

    1-(4-Methoxy-3-fluorophenyl)ethanol: This compound has a methoxy group instead of a butoxy group. The presence of the methoxy group may influence the compound’s reactivity and biological activity.

    1-(4-Butoxy-3-chlorophenyl)ethanol: This compound has a chlorine atom instead of a fluorine atom. The substitution of chlorine for fluorine may affect the compound’s chemical properties and interactions with molecular targets.

    1-(4-Butoxy-3-fluorophenyl)propanol: This compound has a propanol moiety instead of an ethanol moiety. The longer carbon chain may impact the compound’s solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-butoxy-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZANZLLIQXQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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